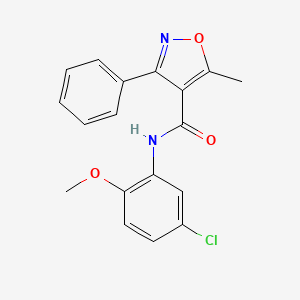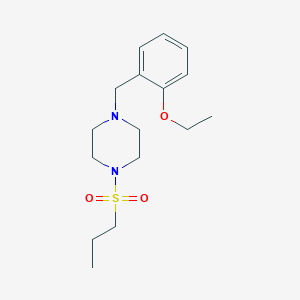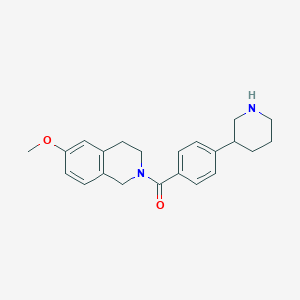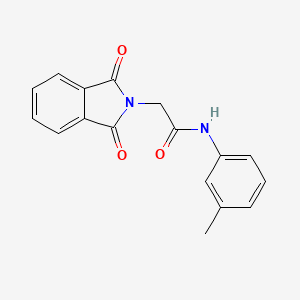
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as CLIMAZOLE, is a synthetic antifungal agent with a broad spectrum of activity against various fungal infections. It is a member of the imidazole family of antifungal agents and is used in the treatment of dermatological and gynecological fungal infections.
Mécanisme D'action
CLIMAZOLE exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It does this by inhibiting the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. This results in the accumulation of toxic sterols in the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
CLIMAZOLE has been found to have low toxicity and is well-tolerated in humans. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the skin and nails. CLIMAZOLE has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of dermatological infections.
Avantages Et Limitations Des Expériences En Laboratoire
CLIMAZOLE is a well-established antifungal agent with a broad spectrum of activity and a well-defined mechanism of action. It is readily available and has a low cost, making it an attractive option for laboratory experiments. However, CLIMAZOLE has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Orientations Futures
There are several future directions for research on CLIMAZOLE. One area of interest is the development of new formulations and delivery methods to improve its solubility and stability. Another area of research is the investigation of its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. In addition, further studies are needed to explore the mechanism of action of CLIMAZOLE and to identify potential targets for its use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of CLIMAZOLE involves the reaction of 5-chloro-2-methoxyaniline with 2,3-epoxypropyl isoxazolecarboxylate in the presence of a base, followed by reaction with phenylmagnesium bromide. The resulting intermediate is then reacted with N-methylisatoic anhydride to yield CLIMAZOLE. The synthesis method is well-established and has been optimized for large-scale production.
Applications De Recherche Scientifique
CLIMAZOLE has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal infections. It has been used in the treatment of dermatological and gynecological fungal infections, such as candidiasis and tinea corporis. In addition, CLIMAZOLE has been studied for its potential as an antitumor agent and has been found to have cytotoxic effects against various cancer cell lines.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)12-6-4-3-5-7-12)18(22)20-14-10-13(19)8-9-15(14)23-2/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEYZDJERUEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)

![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
![N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5690083.png)

![3-oxo-2-(3-phenylpropyl)-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5690103.png)
![N-methyl-N-[2-(3-methyl-3-phenyl-1-piperidinyl)-2-oxoethyl]-4-piperidinamine dihydrochloride](/img/structure/B5690105.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)
![3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5690119.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)
![5,7-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5690126.png)
![ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)
